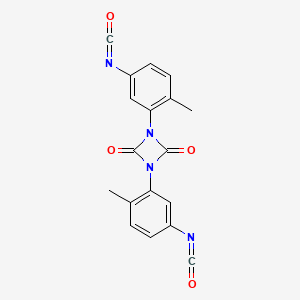![molecular formula C6H12O6 B13797700 D-[1-14C]Galactose](/img/structure/B13797700.png)
D-[1-14C]Galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-[1-14C]Galactose is a radiolabeled form of D-galactose, a naturally occurring monosaccharide. The radiolabeling involves the incorporation of the radioactive isotope carbon-14 at the first carbon position of the galactose molecule. This compound is widely used in biochemical and physiological research to trace and study metabolic pathways involving galactose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-[1-14C]Galactose typically involves the incorporation of carbon-14 into the galactose molecule. One common method is to start with a precursor molecule that already contains the carbon-14 isotope and then convert it into D-galactose through a series of chemical reactions. The specific reaction conditions, such as temperature, pH, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated equipment to ensure consistency and high yield. The process may include steps such as fermentation, purification, and radiolabeling. Quality control measures are crucial to ensure the radiochemical purity and specific activity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
D-[1-14C]Galactose can undergo various chemical reactions, including:
Oxidation: Conversion to D-galacturonic acid.
Reduction: Formation of D-galactitol.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Commonly uses reducing agents like sodium borohydride.
Substitution: Various reagents can be used depending on the desired substitution, such as acetic anhydride for acetylation.
Major Products
Oxidation: D-galacturonic acid.
Reduction: D-galactitol.
Substitution: Various substituted galactose derivatives.
Applications De Recherche Scientifique
D-[1-14C]Galactose is extensively used in scientific research due to its radiolabeling, which allows for precise tracking in metabolic studies. Some key applications include:
Chemistry: Studying the chemical properties and reactions of galactose.
Biology: Investigating the role of galactose in cellular metabolism and glycosylation processes.
Medicine: Researching galactose metabolism disorders such as galactosemia.
Industry: Used in the development of diagnostic tests and therapeutic agents.
Mécanisme D'action
The mechanism of action of D-[1-14C]Galactose involves its incorporation into metabolic pathways where galactose is utilized. The radiolabel allows researchers to trace the molecule through various biochemical processes, providing insights into the molecular targets and pathways involved. For example, in the Leloir pathway, D-galactose is converted into glucose-1-phosphate, which can then enter glycolysis or other metabolic pathways.
Comparaison Avec Des Composés Similaires
D-[1-14C]Galactose is unique due to its radiolabeling, which distinguishes it from other non-radioactive forms of galactose. Similar compounds include:
D-galactose: The non-radioactive form of the sugar.
D-galacturonic acid: An oxidized form of galactose.
D-galactitol: A reduced form of galactose.
The radiolabeling of this compound makes it particularly valuable for research applications where tracking and quantification of metabolic processes are required.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
182.15 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy(114C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i1+2 |
Clé InChI |
GZCGUPFRVQAUEE-PRQLYDDOSA-N |
SMILES isomérique |
C([C@H]([C@@H]([C@@H]([C@H]([14CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




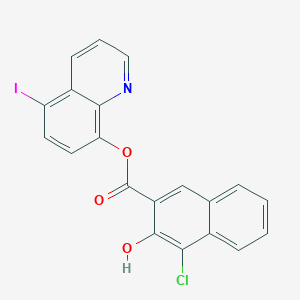

![1-Azabicyclo[3.2.1]octane,3-(aminooxy)-,endo-(9CI)](/img/structure/B13797645.png)

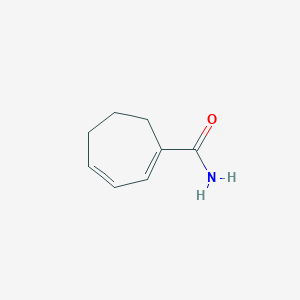
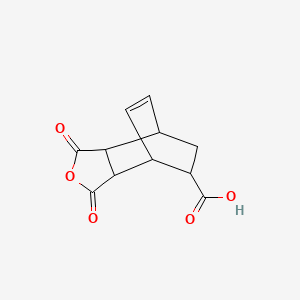
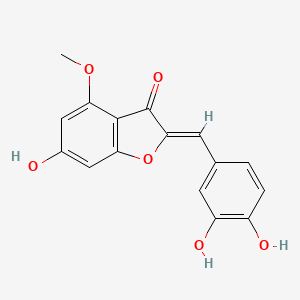

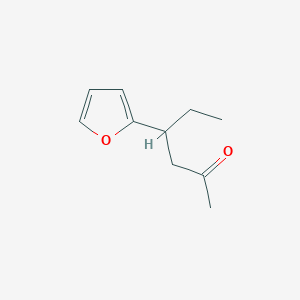
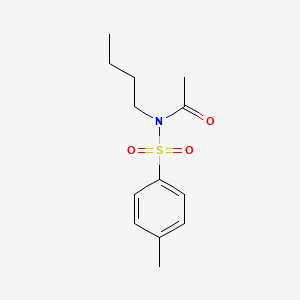
![Malononitrile,[2-(3-ethyl-2-benzothiazolinylidene)ethylidene]-](/img/structure/B13797673.png)
